methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate
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Overview
Description
Methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate typically involves multiple steps. One common route includes the condensation of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a pyridine derivative, followed by esterification with methyl benzoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways or interference with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Uniqueness
Methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19N3O4 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 4-[1-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-imidazo[4,5-b]pyridin-7-yl]benzoate |
InChI |
InChI=1S/C21H19N3O4/c1-27-16-5-3-4-15(10-16)24-12-22-20-19(24)17(11-18(25)23-20)13-6-8-14(9-7-13)21(26)28-2/h3-10,12,17H,11H2,1-2H3,(H,23,25) |
InChI Key |
FZGQINBULIGKQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC3=C2C(CC(=O)N3)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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